N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-N,N-dimethylaminopyridine (DMAP) are synthesized via a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been solved by techniques such as single crystal X-ray diffraction (SXRD), which confirms the crystallization in a specific crystal system .Chemical Reactions Analysis
DMAP, a similar compound, has been used as a catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated. For example, DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Scientific Research Applications
Synthesis and Pharmacological Applications
Chemical Synthesis and Cytotoxic Activity : Research on structurally related compounds, such as carboxamide derivatives of benzo[b][1,6]naphthyridines, has shown significant cytotoxic activities against various cancer cell lines. The synthesis of these compounds involves complex chemical reactions, showcasing their potential in cancer research and therapy (Deady et al., 2003).
Metabolite Detection : Studies involving the determination of metabolites for compounds like pirimicarb, which shares a pyrimidinyl structure similar to the queried compound, highlight the importance of analytical chemistry in understanding the metabolism and excretion of chemical agents. Such research is crucial for assessing exposure and potential toxicological effects (Hardt & Angerer, 1999).
Diagnostic and Therapeutic Research
Alzheimer's Disease Diagnosis : The development and application of compounds like [18F]FDDNP for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients demonstrate the role of chemical compounds in advancing diagnostic techniques. Such research provides a foundation for non-invasive diagnostic assessments and monitoring of disease progression (Shoghi-Jadid et al., 2002).
HIV Research : The exploration of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as HIV-1 integrase inhibitors exemplifies the application of chemical compounds in the development of antiviral agents. This research contributes to the ongoing efforts to find effective treatments for HIV/AIDS, showcasing the potential of chemical compounds to inhibit critical viral enzymes (Pace et al., 2007).
Mechanism of Action
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms . This interaction can lead to changes in the structure and function of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-5-13-6-8-14(9-7-13)17(22)18-11-15-19-12(2)10-16(20-15)21(3)4/h6-10H,5,11H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGNTERXMORFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=NC(=CC(=N2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.